二乙基己基磷酸酯

描述

Diethyl hexyl phosphate (DEHP) is not directly mentioned in the provided papers, but related compounds such as diethyl phosphate (DEP) and its derivatives are extensively studied. These compounds serve as models for understanding the behavior of phosphate esters in biological systems, which are crucial components of DNA and RNA. The stability and reactivity of these compounds can provide insights into the mechanisms of DNA damage and repair, as well as the development of new pharmaceuticals and materials with specific functional properties.

Synthesis Analysis

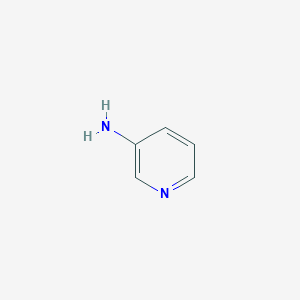

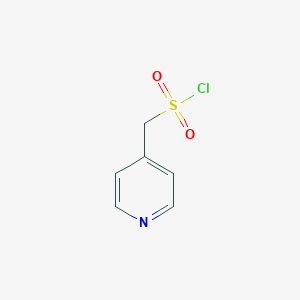

The synthesis of diethyl phosphate derivatives is often achieved through condensation reactions. For instance, diethyl (pyridinylmethyl)phosphates are synthesized via the condensation of phosphorochloridic acid diethyl ester with appropriate pyridinylmethanols in the presence of triethylamine . Similarly, the functionalization of polymers with pendant diethyl phosphate groups can be performed by reacting polyglycidol with diethyl chlorophosphate . These methods demonstrate the versatility of diethyl phosphate chemistry in creating a wide range of compounds with potential applications in material science and biology.

Molecular Structure Analysis

The molecular structure of diethyl phosphate and its analogs has been elucidated using various spectroscopic techniques. Vibrational analysis using infrared and Raman spectroscopy has provided detailed information on the force field and conformation-dependent modes of the diethyl phosphate anion, which is a structural analog of the nucleic acid phosphodiester group . Additionally, NMR spectroscopy, including 1H, 13C, and 31P NMR, has been employed for the full structural characterization of diethyl phosphate derivatives . These studies are essential for understanding the conformational flexibility and electronic environment of phosphate esters.

Chemical Reactions Analysis

The reactivity of diethyl phosphate derivatives is influenced by the nature of the substituents attached to the phosphate group. For example, the introduction of a 2-hydroxyethyl function into phosphate significantly decreases the stability of the phosphate link, leading to rapid hydrolysis and potential DNA strand breaks . The complexing properties of diethyl phosphate derivatives with metals such as Cu(II) have also been studied, revealing the ability of these compounds to form various coordination complexes, which could have implications in catalysis and material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphate derivatives are closely related to their molecular structure and reactivity. The stability of these compounds in different pH conditions has been investigated, showing that most trialkyl phosphates are highly stable, except for those with certain hydroxyethyl groups . The interaction of diethyl phosphate with cations, such as sodium, can lead to significant changes in the geometry of the molecule, affecting properties like P–O bond lengths and OPO bond angles . These findings are important for the design of phosphate-containing materials and for understanding the behavior of phosphate esters in biological systems.

科学研究应用

光反应性能

二乙基己基磷酸酯表现出显著的光反应性能。在Givens等人(2008年)的研究中,研究了对羟基苯乙酰基化合物的光Favorskii反应,包括二乙基磷酸酯衍生物。鉴定的主要光产物是一个三重自由基,突显了它在光反应系统和光保护机制中的潜在应用(Givens et al., 2008)。

组蛋白去乙酰化酶抑制

Schaap-FoglerMichal等人(2017年)和Schaap-Fogler等人(2017年)对二乙基己基磷酸酯衍生物丁酰氧甲基二乙基磷酸酯(AN-7)的研究表明其作为组蛋白去乙酰化酶抑制剂的作用。发现该化合物能够抑制小鼠角膜新生血管形成,暗示其在眼部疾病中的治疗潜力(Schaap-FoglerMichal et al., 2017); (Schaap-Fogler et al., 2017)。

磷酸酯功能化

在聚合物化学领域,二乙基己基磷酸酯在聚合物的功能化中发挥作用。Marquardt等人(2015年)描述了一种将二乙基磷酸酯基团引入聚甘油的方法,展示了它在聚合物修饰中的实用性(Marquardt et al., 2015)。

磷酸酯光释放

已经有研究对苯甲酰二乙基磷酸酯等磷酸酯的光释放进行了研究,由Rajesh等人(2000年)进行。他们调查了该化合物的光解离,这可能对开发光响应材料和系统具有影响(Rajesh & Givens, 2000)。

作用机制

Target of Action

Diethyl hexyl phosphate, also known as di(2-ethylhexyl) phthalate (DEHP), is a ubiquitous environmental endocrine disruptor . It primarily targets the endocrine system, particularly the thyroid gland . It can also interact with hormone synthesis, transport, and metabolism .

Mode of Action

DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biochemical pathways affected by DEHP are complex and multifaceted. DEHP or MEHP can damage the thyroid tissue and disrupt its function . It can also interfere with nuclear receptors in various neural structures involved in controlling brain functions . The exact mechanisms remain unclear and are a subject of ongoing research .

Pharmacokinetics

The pharmacokinetics of DEHP involve its absorption into the human body through various routes, followed by its rapid conversion to MEHP . .

Result of Action

The molecular and cellular effects of DEHP’s action are significant. Studies have shown that DEHP and MEHP have several toxic effects, such as reproductive toxicity, immune toxicity, liver toxicity, and kidney toxicity . In recent years, researches have shown that DEHP exposure is closely related to the occurrence and development of thyroid-related diseases .

Action Environment

The action of DEHP can be influenced by various environmental factors. DEHP is released from plastic to the environment, then it will be absorbed into the human body . It is readily biodegradable, and a release to water may pose a danger to fish, invertebrates, and aquatic plants prior to degradation . Di(ethylhexyl) phosphate may adsorb to suspended soils and sediments .

安全和危害

Diethyl hexyl phosphate is highly corrosive to the skin and eyes with symptoms of redness and burning sensation. Prolonged contact may cause severe burns . It is stable under normal conditions of use. Contact with non-noble metals, iron, aluminum, and zinc may release hydrogen gas. Vapors may form explosive mixtures with air when heated .

属性

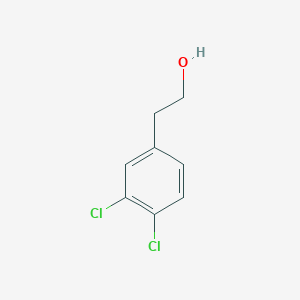

IUPAC Name |

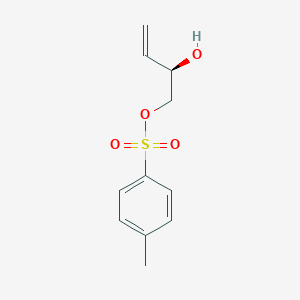

diethyl hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQMPGKASWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

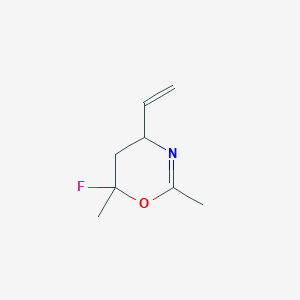

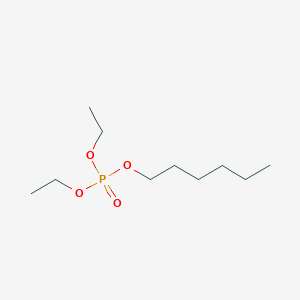

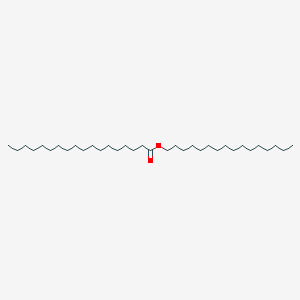

CCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385239 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl hexyl phosphate | |

CAS RN |

7110-49-8 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)